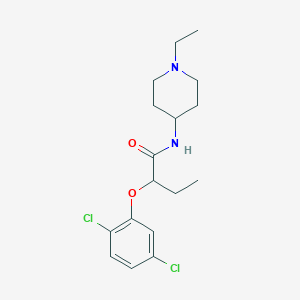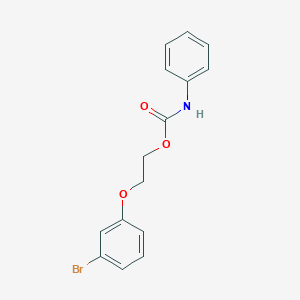![molecular formula C16H13Cl3N2O3 B5151795 N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, commonly known as 'chlorantraniliprole' is a novel insecticide that has gained immense attention in the scientific community due to its unique mechanism of action and effectiveness against a wide range of insect pests.
Mécanisme D'action
Chlorantraniliprole acts on the ryanodine receptor (RyR) in insect muscle cells, causing the release of calcium ions from the sarcoplasmic reticulum. This results in uncontrolled muscle contraction and paralysis, leading to the death of the insect. The unique mechanism of action of chlorantraniliprole makes it highly effective against a wide range of insect pests.
Biochemical and physiological effects:
Chlorantraniliprole has been shown to have no significant effects on mammalian cells, indicating its low toxicity to non-target organisms. However, it has been found to have some effects on the physiology of insects, including reduced feeding, growth, and reproduction. These effects make chlorantraniliprole a valuable tool for pest management in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using chlorantraniliprole in lab experiments include its high effectiveness against a wide range of insect pests, its low toxicity to non-target organisms, and its unique mechanism of action. However, the limitations include the high cost of the chemical and the need for specialized equipment to carry out experiments.
Orientations Futures
There are several future directions for research on chlorantraniliprole, including the development of new formulations to improve its efficacy, the study of its effects on non-target organisms in the environment, and the investigation of its potential for use in integrated pest management strategies. Moreover, there is a need for further research on the mechanism of action of chlorantraniliprole to develop new insecticides with similar modes of action.
Méthodes De Synthèse
Chlorantraniliprole is synthesized by reacting 2,3-dichloroaniline with 4-chlorophenol in the presence of a base to form the corresponding amide. This amide is then reacted with 2-(2-chloroethoxy) ethylamine to form the final product, chlorantraniliprole. The synthesis method is relatively simple and can be carried out on a large scale, making it commercially viable.
Applications De Recherche Scientifique
Chlorantraniliprole has been extensively studied for its insecticidal activity against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been found to be highly effective against pests that have developed resistance to other insecticides, making it a valuable tool for pest management in agriculture. Moreover, chlorantraniliprole has been shown to have a low toxicity to non-target organisms, making it an environmentally friendly option for pest control.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-10-4-6-11(7-5-10)24-9-8-20-15(22)16(23)21-13-3-1-2-12(18)14(13)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJUNDDSDJNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)
